N',N''-(1,3-phenylenedimethylylidene)dinicotinohydrazide
Overview
Description
N',N''-(1,3-phenylenedimethylylidene)dinicotinohydrazide, commonly known as PDM or PDM-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PDM-1 belongs to the class of hydrazones and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of PDM-1 is not fully understood. However, studies suggest that PDM-1 induces apoptosis in cancer cells by activating the caspase pathway, which is involved in the breakdown of cellular components during apoptosis.
Biochemical and Physiological Effects:
PDM-1 has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, PDM-1 has also been shown to have anti-inflammatory and antioxidant effects. PDM-1 has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using PDM-1 in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its low solubility in water can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of PDM-1 in vivo.
Future Directions
Future research on PDM-1 should focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infections. Studies should also investigate the optimal dosage and administration of PDM-1 in vivo. Additionally, the development of PDM-1 analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Scientific Research Applications
PDM-1 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that PDM-1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. PDM-1 has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
properties
IUPAC Name |
N-[(E)-[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl]methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-19(17-6-2-8-21-13-17)25-23-11-15-4-1-5-16(10-15)12-24-26-20(28)18-7-3-9-22-14-18/h1-14H,(H,25,27)(H,26,28)/b23-11+,24-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFMAPMSDFOMCZ-ASIDMNOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=NNC(=O)C2=CN=CC=C2)C=NNC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)/C=N/NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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